Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate
CAS No.: 138022-01-2
Cat. No.: VC21262050
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138022-01-2 |
|---|---|
| Molecular Formula | C13H26N2O2 |
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | tert-butyl 4-[(dimethylamino)methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-8-6-11(7-9-15)10-14(4)5/h11H,6-10H2,1-5H3 |
| Standard InChI Key | SRFKYSQSLHKPOK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C |
Introduction
Chemical Structure and Fundamental Properties
Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate features a piperidine core with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen of the piperidine ring and a dimethylaminomethyl substituent at the 4-position. This structure creates a molecule with both lipophilic and hydrophilic regions, contributing to its potential pharmaceutical utility. The Boc protecting group serves to block reactivity at the piperidine nitrogen during synthetic procedures, while the dimethylamino functionality provides a basic site that could participate in hydrogen bonding or serve as a point for further functionalization. The piperidine ring itself offers conformational flexibility and the ability to interact with various biological targets.
Physical Properties
The physical properties of Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate can be predicted based on its structural features and comparisons with similar compounds. Like other Boc-protected piperidine derivatives, it is likely to present as a colorless to slight yellow oil or crystalline solid at room temperature. Its molecular weight is calculated to be approximately 270.4 g/mol, placing it in a favorable range for potential drug development according to Lipinski's Rule of Five. The compound is expected to exhibit moderate solubility in common organic solvents such as dichloromethane, chloroform, and methanol, with limited water solubility due to its lipophilic components.
Spectroscopic Characteristics
The spectroscopic fingerprint of Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate would be characterized by several distinctive features. In proton NMR spectroscopy, the tert-butyl group would likely appear as a strong singlet at approximately δ 1.4-1.5 ppm, while the dimethylamino group would present as a singlet around δ 2.2-2.3 ppm. The piperidine ring protons would display complex splitting patterns in the range of δ 1.0-4.0 ppm, with the protons adjacent to the carbamate nitrogen appearing furthest downfield. In carbon-13 NMR, the carbonyl carbon of the Boc group would produce a characteristic signal at approximately δ 154-155 ppm, while the quaternary carbon of the tert-butyl group would appear around δ 79-80 ppm.
Chemical Stability
Synthesis Methods and Chemical Transformations
Synthetic Routes
The synthesis of Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate would likely follow established procedures for similar piperidine derivatives. One potential synthetic pathway would involve the Boc protection of 4-piperidinemethanol, followed by conversion of the hydroxyl group to a leaving group and subsequent nucleophilic substitution with dimethylamine. Alternatively, reductive amination of Boc-protected 4-formylpiperidine with dimethylamine could provide a more direct route. Based on related compounds, several synthetic approaches can be proposed, as outlined in Table 1.
Table 1: Potential Synthetic Routes for Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate
| Route | Starting Material | Key Intermediates | Reagents | Expected Yield | Advantages |
|---|---|---|---|---|---|
| A | 4-Piperidinemethanol | Boc-protected 4-piperidinemethanol; Mesylate/tosylate derivative | Boc₂O, DMAP, TEA; MsCl or TsCl; HN(CH₃)₂ | 60-75% | Simple reagents, well-established chemistry |
| B | 4-Formylpiperidine | Boc-protected 4-formylpiperidine | Boc₂O, DMAP, TEA; HN(CH₃)₂, NaBH(OAc)₃ | 65-80% | One-pot reductive amination possible, fewer steps |
| C | 4-Cyanopiperidine | Boc-protected 4-cyanopiperidine | Boc₂O, DMAP, TEA; LiAlH₄; Formaldehyde, NaBH₃CN | 50-65% | Allows access from commercially available nitrile |
Reaction Mechanisms
The synthesis of Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate involves several mechanistic steps depending on the synthetic route chosen. In the case of route B from Table 1, the mechanism would begin with nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of Boc₂O, followed by elimination of tert-butanol to form the carbamate. The subsequent reductive amination would involve formation of an imine intermediate between the aldehyde and dimethylamine, followed by reduction with sodium triacetoxyborohydride. This mechanistic understanding is crucial for optimizing reaction conditions and addressing potential side reactions.
Purification Techniques
Purification of Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate would likely employ standard techniques used for similar compounds. Column chromatography using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol mixtures with a small percentage of triethylamine) would be the primary method for obtaining analytical purity. For larger scale preparations, recrystallization from suitable solvents or distillation under reduced pressure might be applicable depending on the physical state of the final compound. The presence of the basic dimethylamino group might necessitate special considerations during purification to prevent tailing on silica or unwanted interactions with acidic stationary phases.
Comparative Analysis with Structurally Related Compounds
Structural Analogues
Several compounds share structural similarities with Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate, offering comparative insights. The closely related compound Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate differs only in having a methylamino group instead of a dimethylamino group at the 4-position. Other analogues include various substituted piperidine derivatives that share the Boc-protected piperidine core structure. Table 2 presents a comparison of these structural analogues, highlighting key differences and similarities.
Table 2: Comparison of Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate with Structural Analogues
| Compound | Structural Difference | Expected Effect on Properties | Potential Application Differences |
|---|---|---|---|
| Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate | Reference compound | - | - |
| Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate | Methylamino vs. dimethylamino | Less lipophilic; H-bond donor capability | Potentially different receptor binding profile |
| Tert-butyl 4-((diethylamino)methyl)piperidine-1-carboxylate | Diethylamino vs. dimethylamino | More lipophilic; increased steric bulk | Possibly altered membrane permeability |
| Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | Primary amine vs. tertiary amine | More hydrogen bonding; less lipophilic | Greater chemical reactivity; different pharmacokinetics |
| Tert-butyl 4-((dimethylamino)ethyl)piperidine-1-carboxylate | Ethyl vs. methyl linker | Increased flexibility; different spatial arrangement | Modified binding geometry to targets |
Functional Group Effects
The influence of functional group modifications on the properties of piperidine derivatives provides valuable context for understanding Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate. The dimethylamino group contributes specific characteristics to the compound, including increased basicity compared to primary or secondary amines, resistance to oxidation, and reduced hydrogen bonding potential due to the absence of N-H bonds. These properties can significantly affect both the chemical reactivity and biological behavior of the compound. For instance, the tertiary amine nature of the dimethylamino group makes it less susceptible to metabolic N-dealkylation compared to primary or secondary amines, potentially affecting the compound's metabolic stability.
Physicochemical Property Comparisons
Table 3: Predicted Physicochemical Properties of Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate and Analogues
| Compound | Molecular Weight (g/mol) | Calculated LogP | Topological Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate | 270.4 | ~2.8-3.2 | ~38 | 0 | 3 |
| Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate | 256.4 | ~2.3-2.7 | ~47 | 1 | 3 |
| Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | 242.3 | ~1.8-2.2 | ~55 | 2 | 3 |
| Tert-butyl 4-((trimethylammonium)methyl)piperidine-1-carboxylate | 285.4 | ~1.0-1.5 | ~38 | 0 | 3 |
Analytical Methods and Characterization
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides essential structural information for compounds like Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate. Proton (¹H) NMR would reveal characteristic signals for the tert-butyl group (single peak at approximately δ 1.45 ppm), the N(CH₃)₂ protons (single peak at approximately δ 2.20 ppm), and the various piperidine ring protons (multiple signals between δ 1.0-4.0 ppm). Carbon (¹³C) NMR would show distinctive signals for the carbonyl carbon (approximately δ 155 ppm), the quaternary carbon of the tert-butyl group (approximately δ 79 ppm), and the methyl carbons of both the tert-butyl and dimethylamino groups (approximately δ 28 ppm and δ 45 ppm, respectively).
Mass Spectrometry
Mass spectrometry would be invaluable for confirming the molecular weight and fragmentation pattern of Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate. Under electron ionization (EI), characteristic fragmentation would likely include loss of the tert-butyl group (M-57), loss of the Boc group (M-100), and fragments corresponding to the dimethylaminomethyl moiety. Electrospray ionization (ESI) would typically show the protonated molecular ion [M+H]⁺ at m/z 271, potentially alongside sodium adducts [M+Na]⁺ at m/z 293. High-resolution mass spectrometry would be essential for confirming the molecular formula with accuracy better than 5 ppm.
Infrared Spectroscopy
Infrared spectroscopy of Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate would reveal characteristic absorption bands corresponding to its key functional groups. The carbamate C=O stretch would appear at approximately 1680-1700 cm⁻¹, while C-H stretching vibrations from the tert-butyl and dimethylamino methyl groups would be observed around 2950-3000 cm⁻¹. C-N stretching vibrations would produce bands in the 1200-1350 cm⁻¹ region. The absence of N-H stretching bands (typically 3300-3500 cm⁻¹) would confirm the tertiary nature of the dimethylamino group, distinguishing it from primary or secondary amine analogues.
Applications in Chemical Research and Industry
Synthetic Utility
Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate holds significant value as a synthetic intermediate in complex molecule synthesis. The protected piperidine nitrogen allows for selective reactions at other positions, while the dimethylamino group can serve as a nucleophile in various transformations or as a handle for further functionalization. In multi-step syntheses, this compound could serve as a building block for constructing more complex structures with applications in medicinal chemistry, particularly for compounds targeting central nervous system receptors or transporters where piperidine-based scaffolds are prevalent.
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